molecular formula C18H30N2O4 B1446339 tert-Butyl 7-(cyclobutylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate CAS No. 2096985-98-5

tert-Butyl 7-(cyclobutylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate

Cat. No.: B1446339
CAS No.: 2096985-98-5
M. Wt: 338.4 g/mol
InChI Key: MSGGSIOCEQUQOK-UHFFFAOYSA-N
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Description

Tert-Butyl 7-(cyclobutylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate is a useful research compound. Its molecular formula is C18H30N2O4 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl 7-(cyclobutylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate, with the CAS number 2096985-98-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, physicochemical properties, and biological activities based on recent studies.

The molecular formula for this compound is C18H30N2O4C_{18}H_{30}N_{2}O_{4} with a molecular weight of 338.45 g/mol. The compound exhibits a complex structure that contributes to its bioactivity.

PropertyValue
Molecular FormulaC18H30N2O4
Molecular Weight338.45 g/mol
CAS Number2096985-98-5
PurityNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications to introduce the tert-butyl and cyclobutylcarbonyl moieties. Detailed synthetic routes have been documented in various chemical literature sources.

Biological Activity

The biological activity of this compound has been explored in several contexts, particularly its potential as an antifungal and antihistaminic agent.

Antifungal Activity

In studies assessing antifungal properties, compounds similar to tert-butyl 7-(cyclobutylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine have demonstrated efficacy against various fungal strains. For example, related analogs were tested against Trichophyton mentagrophytes and Trichophyton rubrum, showing promising results in growth inhibition.

Antihistaminic Activity

This compound is also being investigated for antihistaminic properties. Analogous compounds have been shown to exhibit cytostatic effects in human cancer cell lines (e.g., MCF-7), suggesting potential applications in cancer treatment. The mechanism involves cell growth arrest and differentiation induction, which are critical for therapeutic interventions.

Case Studies and Research Findings

Recent studies have highlighted the biological relevance of the compound through various experimental approaches:

  • Antifungal Testing : In vitro assays revealed that the compound exhibited significant antifungal activity, comparable to established antifungal agents.
  • Cell Line Studies : In cancer research, the compound's analogs were tested on MCF-7 cells, demonstrating a reduction in cell proliferation and induction of apoptosis.
  • Metabolic Stability : The introduction of the tert-butyl group was noted to enhance metabolic stability in some analogs, indicating a favorable pharmacokinetic profile.

Properties

IUPAC Name

tert-butyl 7-(cyclobutanecarbonyl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O4/c1-17(2,3)24-16(22)20-10-8-18(23)7-9-19(11-14(18)12-20)15(21)13-5-4-6-13/h13-14,23H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGGSIOCEQUQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCN(CC2C1)C(=O)C3CCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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